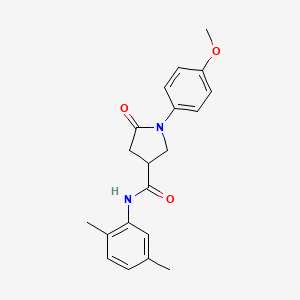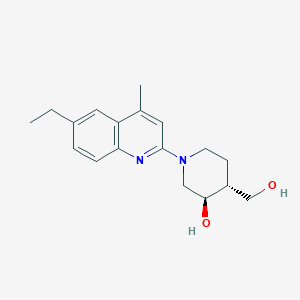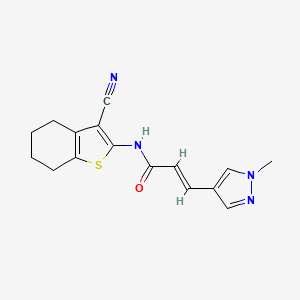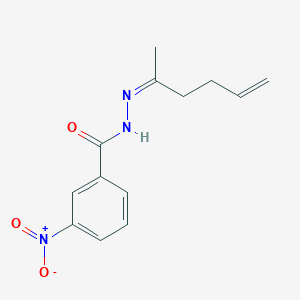
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPO is a member of the pyrrolidinecarboxamide family of compounds, which are known for their diverse biological activities.
作用机制
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a spin trap by reacting with free radicals to form stable adducts that can be detected using various spectroscopic techniques. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect against oxidative damage in a variety of cell types, including neurons, endothelial cells, and hepatocytes.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to trap a wide range of free radicals, which makes it a versatile tool for studying oxidative stress and related processes. However, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are many potential future directions for research on N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and related compounds. Some possible areas of investigation include the development of new spin traps with improved properties, the use of N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in the study of oxidative stress-related diseases, and the development of new methods for detecting and quantifying free radicals in biological systems.
In conclusion, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of free radical biology. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a spin trap by reacting with free radicals to form stable adducts that can be detected using various spectroscopic techniques. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. While there are some limitations to its use in lab experiments, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide remains a valuable tool for studying oxidative stress and related processes.
合成方法
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The resulting product can be purified using standard chromatographic techniques, such as column chromatography or HPLC.
科学研究应用
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of free radical biology. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a well-known spin trap agent, which means that it can react with free radicals to form stable adducts that can be detected using various spectroscopic techniques.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-4-5-14(2)18(10-13)21-20(24)15-11-19(23)22(12-15)16-6-8-17(25-3)9-7-16/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNASSHFCJMGRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)

![3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5483123.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)

![11-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5483149.png)

![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
![N-butyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5483161.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5483170.png)
![4-benzyl-5-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5483178.png)

![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)